![molecular formula C18H14F3NO3 B2983172 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1203363-24-9](/img/structure/B2983172.png)
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to be effective in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors.
Scientific Research Applications
Photoreactions and Stability
Flutamide, a compound with structural similarities, demonstrates varied photoreactions in different solvents, which has implications for understanding the stability and behavior of similar acetamide compounds under light exposure. This knowledge is crucial for designing compounds with improved stability for pharmaceutical applications (Watanabe, Fukuyoshi, & Oda, 2015).
Radiosynthesis for Metabolic Studies
The synthesis of radiolabeled compounds like chloroacetanilide herbicides enables detailed studies on their metabolism and mode of action, offering insights into the environmental and biological fate of these chemicals (Latli & Casida, 1995).
Synthesis and Structural Analysis
The synthesis and crystal structure characterization of compounds with acetamide components provide foundational knowledge for understanding their chemical behavior and potential for modifications to enhance their biological activity or stability (霍静倩 et al., 2016).
Biological Activity
Research on acetamide derivatives, such as those involving modifications to the N-(isothiazol-5-yl)phenylacetamides, explores their insecticidal activity. This demonstrates the potential of acetamide compounds in developing new agrochemicals (Samaritoni, Babcock, Schlenz, & Johnson, 1999).
properties
IUPAC Name |
2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)12-2-1-3-13(8-12)22-17(24)10-25-14-6-4-11-5-7-16(23)15(11)9-14/h1-4,6,8-9H,5,7,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBMXBWEMQBFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide |
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